Physicochemical Profiling and Synthetic Utility of 7-Chloro-2,6-naphthyridin-3-amine
Physicochemical Profiling and Synthetic Utility of 7-Chloro-2,6-naphthyridin-3-amine
The following technical guide details the physicochemical profile, synthetic methodology, and pharmacological utility of 7-Chloro-2,6-naphthyridin-3-amine .
This analysis is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a privileged scaffold in kinase inhibitor development (specifically FGFR4 and BACE1 pathways).
Molecular Identity & Physicochemical Properties[1][2]
The 2,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines and isoquinolines. The specific substitution pattern of the 7-chloro-2,6-naphthyridin-3-amine derivative provides two distinct vectors for structure-activity relationship (SAR) exploration: the nucleophilic amine at position 3 (for amide coupling or urea formation) and the electrophilic chlorine at position 7 (for Suzuki/Buchwald couplings).
Quantitative Data Summary
| Property | Value / Descriptor | Notes |
| IUPAC Name | 7-Chloro-2,6-naphthyridin-3-amine | |
| Molecular Formula | C₈H₆ClN₃ | |
| Average Molecular Weight | 179.61 g/mol | Weighted average of all isotopes.[1] |
| Monoisotopic Mass | 179.0250 Da | Calculated for ¹²C, ¹H, ³⁵Cl, ¹⁴N. |
| Exact Mass (³⁷Cl) | 181.0221 Da | Important for Mass Spec peak identification. |
| Heavy Atom Count | 12 | |
| CLogP (Predicted) | ~1.6 – 1.9 | Moderate lipophilicity; suitable for CNS penetration (if optimized). |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų | Dominated by the primary amine and two ring nitrogens. |
| pKa (Predicted) | ~3.5 (Ring N), ~4.5 (Amine) | The 2,6-naphthyridine core is electron-deficient, lowering basicity. |
Mass Spectrometry & Isotope Pattern
For analytical validation, the presence of the chlorine atom introduces a distinct isotopic signature essential for LC-MS confirmation.
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Base Peak (M): 179.02 Da (100% relative abundance)
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M+2 Peak: 181.02 Da (~32% relative abundance)
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Signature: A characteristic 3:1 intensity ratio between the M and M+2 peaks confirms the monochlorinated species.
Structural Analysis & Pharmacological Relevance[2][4][5]
The 2,6-naphthyridine core has recently gained prominence in the design of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) and Beta-secretase 1 (BACE1) .
Scaffold Advantages (Bioisosterism)
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Reduced Lipophilicity: Compared to naphthalene or quinoline, the two nitrogen atoms in the 2,6-naphthyridine ring lower LogP, potentially improving metabolic stability and water solubility.
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Hydrogen Bond Acceptors: The ring nitrogens (N2 and N6) serve as specific H-bond acceptors in the ATP-binding pocket of kinases.
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Vector Orthogonality: The 3-amine and 7-chloro positions are geometrically distinct, allowing "fragment-growing" strategies without steric clash.
Mechanism of Action (Kinase Binding Mode)
In FGFR4 inhibition, 2,6-naphthyridine derivatives typically bind to the hinge region. The N2 nitrogen often accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Ala553 in FGFR4), while the 3-amine (or its derivatives) projects into the solvent-exposed region or interacts with the gatekeeper residue.
Synthetic Methodology
Synthesizing 2,6-naphthyridines is chemically challenging due to the electron-deficient nature of the pyridine rings. Below is a robust, modular synthetic route adapted from recent J. Med. Chem. protocols (e.g., Oh et al., 2024).[2]
Retrosynthetic Analysis
The most reliable approach involves constructing the second pyridine ring onto a functionalized pyridine precursor.
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Disconnection: C3–C4 and N2–C1 bond formation.
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Key Intermediate: 4-Formyl-2-chloropyridine or 4-cyano-3-methylpyridine derivatives.
Protocol: Cyclization and Functionalization
This protocol describes the formation of the core followed by late-stage chlorination/amination.
Step 1: Condensation (Ring Formation)
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Reagents: 3-Cyano-4-methylpyridine + Dimethylformamide dimethyl acetal (DMF-DMA).
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Conditions: Reflux in DMF or Toluene, 110°C, 4h.
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Mechanism: Formation of an enamine intermediate which undergoes cyclization with ammonia or a primary amine source (e.g., NH₄OAc) to yield the 2,6-naphthyridin-1(2H)-one core.
Step 2: Chlorination (Introduction of C7-Cl)
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Note: If the starting material was not pre-chlorinated, electrophilic chlorination is difficult on the deactivated ring. It is superior to start with 2,6-dichloro-3-formylpyridine .
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Alternative Route (Suzuki-Miyaura Strategy):
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Start with 2,6-dichloro-1,5-naphthyridine (commercially available or synthesized via Skraup reaction).
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Perform a regioselective S_NAr displacement or Pd-catalyzed amination.
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Step 3: Regioselective Amination (Target Synthesis) Assuming a 3,7-dichloro-2,6-naphthyridine intermediate (generated via POCl₃ treatment of the corresponding lactam):
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Reagents: NH₃ (aq) or NH₃/MeOH (saturated).
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Conditions: Sealed tube, 100°C, 12h.
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Selectivity: The C3 position (para to N6, ortho to N2) is generally more electrophilic than C7 due to the specific electronic distribution of the 2,6-naphthyridine system.
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Purification: Flash column chromatography (DCM:MeOH 95:5).
Synthetic Workflow Diagram (DOT)
Figure 1: Synthetic pathway focusing on the construction of the naphthyridine core followed by chlorination and regioselective amination.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound for biological assays, the following validation steps are mandatory.
Proton NMR (¹H-NMR)
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Solvent: DMSO-d₆
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Expected Signals:
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Amine: Broad singlet at δ ~6.5–7.0 ppm (2H, exchangeable with D₂O).
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Aromatic Protons: Four distinct signals in the aromatic region (δ 7.5–9.2 ppm). The proton at C1 (between the two nitrogens) will be the most deshielded (singlet, >9.0 ppm).
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Mass Spectrometry Logic
The following diagram illustrates the decision logic for confirming the structure via LC-MS.
Figure 2: LC-MS validation logic highlighting the critical chlorine isotope signature.
References
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Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.[2][3] Journal of Medicinal Chemistry, 67(10), 8445-8459.[3]
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Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.[4]
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National Center for Biotechnology Information. PubChem Compound Summary for 2,6-Naphthyridine. (General Scaffold Data).
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BenchChem. 4-Methyl-2,6-naphthyridine in Medicinal Chemistry. (Scaffold Application Note).
